molecular formula C35H50O6 B15136132 Pancreatic lipase-IN-1

Pancreatic lipase-IN-1

Cat. No.: B15136132
M. Wt: 566.8 g/mol
InChI Key: CPXGIOSKMJWGJT-MKFPQRGTSA-N
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Description

Pancreatic lipase-IN-1 is a compound known for its inhibitory effects on pancreatic lipase, an enzyme critical for the digestion and absorption of dietary fats.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase-IN-1 typically involves multi-step organic reactions. One common synthetic route includes the use of aromatic aldehydes, malononitrile, and other reagents under specific conditions. For instance, a one-pot multicomponent reaction using Porcine pancreatic lipase as a catalyst in dimethyl sulfoxide (DMSO) has been reported . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve immobilization techniques to enhance the enzyme’s stability and activity. For example, immobilizing the enzyme on magnetic metal-organic frameworks functionalized by ionic liquids has shown improved catalytic performance and stability . This method allows for repeated use of the enzyme, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Pancreatic lipase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound’s reactivity is influenced by its functional groups and molecular structure.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include aromatic aldehydes, malononitrile, and specific catalysts like Porcine pancreatic lipase. The reactions are typically carried out in solvents such as DMSO under controlled temperatures and pH levels .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the hydrolysis of triglycerides by this compound results in the formation of monoglycerides, glycerol, and fatty acids .

Scientific Research Applications

Pancreatic lipase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions. In biology and medicine, this compound is studied for its potential to inhibit fat absorption, making it a promising candidate for anti-obesity treatments . Additionally, the compound’s ability to inhibit pancreatic lipase has led to its exploration in developing new therapeutic agents for metabolic disorders .

Comparison with Similar Compounds

Pancreatic lipase-IN-1 is unique compared to other pancreatic lipase inhibitors due to its specific molecular structure and high binding affinity. Similar compounds include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which are also known for their pancreatic lipase inhibitory activity . this compound stands out due to its higher potency and stability under various conditions .

Conclusion

This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit pancreatic lipase makes it a valuable tool in studying fat metabolism and developing treatments for obesity and metabolic disorders. The compound’s unique properties and high binding affinity set it apart from other similar inhibitors, making it a promising candidate for further research and development.

Properties

Molecular Formula

C35H50O6

Molecular Weight

566.8 g/mol

IUPAC Name

(2Z)-2-benzylidene-4,6-bis(10-hydroxydecoxy)-1-benzofuran-3-one

InChI

InChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26-

InChI Key

CPXGIOSKMJWGJT-MKFPQRGTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO

Origin of Product

United States

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